Metaldehyde

Description

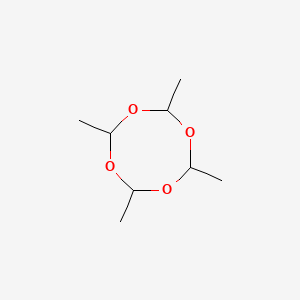

Structure

3D Structure

Properties

IUPAC Name |

2,4,6,8-tetramethyl-1,3,5,7-tetraoxocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-5-9-6(2)11-8(4)12-7(3)10-5/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKDCARASOJPNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC(OC(OC(O1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034715 | |

| Record name | 2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Metaldehyde is a white-colored crystalline solid. It is insoluble in water. It is highly flammable and when ignited will give off irritating fumes. It may be toxic by ingestion and is very irritating to skin and eyes. It is used to make other chemicals., Solid; [IUCLID] Formulated as granules, pellets, mini-pellets, meal, paste, and liquid; [Reference #1] Colorless or white solid; [Reference #2] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | METALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9458 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

115 °C (sublimes) | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

97 °F (36 °C) (closed cup) | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 200 mg/L at 17 °C /Polymer/, Moderately soluble in water, fairly soluble in toluene, readily soluble in methanol, very soluble in benzene and chloroform, insoluble in acetic acid, and slightly soluble in ethanol., Insoluble in water, acetone, acetic acid, and carbon disulfide., In toluene 530 mg/L at 20 °C, in methanol 1730 mg/L at 20 °C, In water, 222 mg/L at 20 °C | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.27 at 20 °C | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Vapor pressure is negligible at room temperature., 6.6X10+3 mPa (5.0X10-2 mm Hg) at 25 °C | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline powder, Crystals | |

CAS No. |

9002-91-9; 37273-91-9, 108-62-3, 9002-91-9 | |

| Record name | METALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaldehyde [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaldehyde, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,8-tetramethyl-1,3,5,7-tetraoxacyclooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetaldehyde, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CI033VJYG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

246.2 °C (closed capillary) | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Elucidation of Metaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural analysis of metaldehyde (r-2,c-4,c-6,c-8-tetramethyl-1,3,5,7-tetroxocane), a cyclic tetramer of acetaldehyde. The document details the chemical manufacturing processes, including various catalytic methods, and elaborates on the advanced analytical techniques used for its structural characterization.

Physicochemical Properties of this compound

This compound is a white crystalline solid with a characteristic mild odor.[1] It is sparingly soluble in water but soluble in organic solvents like benzene and chloroform.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₄ | [1][3] |

| Molecular Weight | 176.21 g/mol | |

| Melting Point | 246 °C (in a sealed tube) | |

| Boiling Point | Sublimes at 112-115 °C | |

| Density | 1.27 g/cm³ | |

| Water Solubility | 200 mg/L at 17 °C | |

| IUPAC Name | r-2,c-4,c-6,c-8-tetramethyl-1,3,5,7-tetroxocane |

Synthesis of this compound

This compound is synthesized through the acid-catalyzed cyclic polymerization of acetaldehyde. The reaction is typically performed at low temperatures to favor the formation of the tetramer over the trimer, paraldehyde, which is a significant byproduct. The reaction is reversible, and this compound can depolymerize back to acetaldehyde upon heating.

Experimental Protocols for this compound Synthesis

Several catalytic systems have been developed to optimize the yield of this compound. Below are detailed protocols from patented literature.

Protocol 1: Thionyl Chloride and Pyridine Catalyst

-

Reaction Setup: Cool 25 mL of acetaldehyde to 0 °C in a suitable reaction vessel.

-

Addition of Reagents: Add 2 mL of ether and 0.5 mL of pyridine to the cooled acetaldehyde. Subsequently, lower the temperature of the mixture to -15 °C.

-

Catalyst Addition: While vigorously stirring, slowly add 0.4 mL of thionyl chloride (SOCl₂), ensuring the reaction temperature does not exceed 0 °C.

-

Reaction: After the catalyst addition is complete, continue to stir the mixture vigorously at -15 °C for 30 minutes.

-

Isolation and Purification: Filter the solid product, wash it with 20 mL of ether, and dry it under a vacuum to obtain white crystalline this compound.

-

Yield: 9.6%.

Protocol 2: Phosphorus Pentachloride and Pyridine Catalyst

-

Reaction Setup: Cool 25 mL of acetaldehyde to 0 °C.

-

Addition of Reagents: Add 2 mL of ether and 0.4 mL of pyridine, and then cool the mixture to -15 °C.

-

Catalyst Addition: Slowly add 0.4 mL of phosphorus pentachloride (PCl₅) while maintaining a reaction temperature at or below 0 °C.

-

Reaction: Stir the mixture vigorously at -15 °C for 30 minutes.

-

Isolation and Purification: Isolate the product by filtration, wash with 20 mL of ether, and dry under vacuum.

-

Yield: 4.6%.

Protocol 3: Cesium Carbonate and Aluminum Oxide Catalyst

-

Reaction Setup: In a fixed-bed reactor, place γ-Al₂O₃ and a heterogeneous solid heteropolyacid supported catalyst, cesium carbonate.

-

Addition of Reagents: Add 30 kg of acetaldehyde and 1.5 kg of ether to the reactor and cool the mixture to -5 °C.

-

Reaction: Initiate the reaction, controlling the temperature at 10 °C.

-

Isolation and Purification: After the reaction is complete, filter the mixture. Wash the solid product with water and dry to obtain this compound.

-

Yield: 15.1%.

Protocol 4: Acetyl Bromide and Pyridine Catalyst

-

Reaction Setup: Charge a flask equipped with internal cooling, a stirrer, a thermometer, and a dropping funnel with 1350 g of mercury-free acetaldehyde, 450 g of n-pentane, and 0.14 g of pyridine.

-

Reaction Initiation: Cool the mixture to approximately -13 °C and initiate the reaction by the dropwise addition of 13 mL of acetyl bromide.

-

Reaction: The reaction commences after an incubation period of about 50 minutes, with the temperature rising to about -5 °C. The optimal yield is achieved after 4.5 hours.

-

Isolation and Purification: Separate the this compound by filtration, wash with acetaldehyde, and dry at 35 °C.

-

Yield: 11.2%.

Synthesis Pathway

The synthesis of this compound from acetaldehyde is a cationic polymerization. The process is initiated by a proton or a Lewis acid, which activates an acetaldehyde molecule. This activated molecule then reacts with other acetaldehyde molecules in a chain reaction to form the cyclic tetramer.

Structural Elucidation of this compound

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound, including the stereochemistry of the methyl groups on the tetroxocane ring.

¹H and ¹³C NMR Spectral Data

The following table summarizes the assigned chemical shifts for this compound in CDCl₃ at 298K, obtained using a 400 MHz spectrometer.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH (ring) | 5.21 - 5.35 (m) | 98.9 - 99.5 |

| CH₃ | 1.39 - 1.45 (d) | 21.0 - 21.5 |

Note: The ranges in chemical shifts are due to the presence of different stereoisomers.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Prepare a saturated solution of this compound in deuterated chloroform (CDCl₃).

-

Instrument: Utilize a 400 MHz NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

-

2D NMR: Perform two-dimensional NMR experiments, such as [¹H,¹³C]-HSQC (Heteronuclear Single Quantum Coherence) and [¹H,¹³C]-HMBC (Heteronuclear Multiple Bond Correlation), to establish correlations between protons and carbons.

-

Data Processing: Process the acquired data to assign the chemical shifts of the protons and carbons in the this compound structure.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is commonly used for the detection and identification of this compound. Electron ionization (EI) of this compound leads to characteristic fragmentation patterns.

GC-MS Fragmentation Data

In positive ion mode, this compound typically forms a protonated molecular ion [M+H]⁺ at m/z 177. Collision-induced dissociation (CID) of this ion results in a predominant loss of ethene (CH₂=CH₂), yielding a product ion at m/z 149. When a sodium adduct is formed [M+Na]⁺ at m/z 199, fragmentation leads to sodiated acetaldehyde.

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Reference |

| 177 [M+H]⁺ | Loss of CH₂=CH₂ | 149 | |

| 199 [M+Na]⁺ | Sodiated acetaldehyde |

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as chloroform or acetonitrile.

-

Gas Chromatography: Inject the sample into a gas chromatograph equipped with an appropriate column (e.g., a non-polar capillary column). The oven temperature is programmed to separate the components of the sample.

-

Mass Spectrometry: The eluent from the GC is introduced into the mass spectrometer. The molecules are ionized (e.g., by electron ionization) and the resulting fragments are separated based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the characteristic fragmentation pattern of this compound.

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of this compound in the solid state.

Crystallographic Data

A low-temperature redetermination of the crystal structure of this compound has been reported and the data is available in the Crystallography Open Database (COD).

| Parameter | Value | Reference |

| COD Number | 2205445 | |

| Space Group | I 4 | |

| a | 10.4974 Å | |

| b | 10.4974 Å | |

| c | 4.0967 Å | |

| α | 90.00° | |

| β | 90.00° | |

| γ | 90.00° |

Experimental Protocol for X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.

-

Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.

Infrared (IR) and Raman Spectroscopy

Structural Elucidation Workflow

The following diagram illustrates the typical workflow for the structural elucidation of a synthesized compound like this compound.

References

Physicochemical Properties of Metaldehyde: A Technical Guide for Environmental Modeling

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential physicochemical properties of metaldehyde, a molluscicide of significant environmental interest. Understanding these properties is critical for accurately modeling its environmental fate, transport, and potential impact. This document summarizes key quantitative data, details standardized experimental methodologies, and visualizes the primary environmental pathways and experimental workflows.

Core Physicochemical Data

The behavior of this compound in the environment is governed by its intrinsic physical and chemical characteristics. These properties determine its partitioning between air, water, soil, and biota, as well as its persistence. The following tables summarize the key physicochemical parameters essential for environmental modeling.

Table 1: Identification and Physical State

| Property | Value | Reference(s) |

| Chemical Name | r-2,c-4,c-6,c-8-tetramethyl-1,3,5,7-tetroxocane | [1] |

| CAS Number | 108-62-3 | [1] |

| Molecular Formula | C₈H₁₆O₄ | [2] |

| Molecular Weight | 176.21 g/mol | [2] |

| Physical Form | White crystalline solid/powder | [2] |

| Odor | Mild, characteristic menthol-like odor | |

| Melting Point | 246 °C (in a sealed tube) | |

| Boiling Point | Sublimes at approximately 112-115 °C | |

| Density | 1.27 g/cm³ at 20 °C |

Table 2: Environmental Partitioning and Transport

| Property | Value | Significance in Environmental Modeling | Reference(s) |

| Vapor Pressure | 5.0 x 10⁻² mm Hg (6.6 Pa) at 25 °C | Indicates a potential to exist in the vapor phase in the atmosphere. | |

| Water Solubility | 200 mg/L at 17 °C222 mg/L at 20 °C260 mg/L at 30 °C | Moderate solubility suggests potential for leaching from soil into water bodies. | |

| Henry's Law Constant (H) | 5.2 x 10⁻⁵ atm·m³/mol (estimated) | Suggests that volatilization from water surfaces is an important fate process. | |

| Log Octanol-Water Partition Coefficient (Log Kₒw) | 0.12 | A low value indicates low potential for bioconcentration in aquatic organisms. | |

| Soil Organic Carbon-Water Partitioning Coefficient (Kₒc) | 34 - 240 L/kg | Indicates moderate mobility in soil, with a potential for leaching into groundwater. |

Table 3: Environmental Persistence and Degradation

| Degradation Pathway | Half-life (DT₅₀) / Rate | Conditions | Significance in Environmental Modeling | Reference(s) |

| Soil Biodegradation (Aerobic) | Varies widely: 3.17 to 223 days | Dependent on soil type, temperature, and moisture. | A key factor determining persistence in the terrestrial environment. | |

| Atmospheric Photolysis | ~13 hours (estimated) | Reaction with hydroxyl radicals. | Indicates relatively rapid degradation in the atmosphere. | |

| Aqueous Photolysis | Stable | Does not absorb light at wavelengths >290 nm. | Direct photolysis in water is not a significant degradation pathway. | |

| Hydrolysis | Expected to undergo hydrolysis | Specific rate is pH-dependent. | Can be a significant degradation pathway in aquatic environments. |

Environmental Fate and Transport Pathways

This compound released into the environment undergoes several transport and transformation processes. Its moderate water solubility and soil sorption potential make it susceptible to runoff and leaching, while its vapor pressure allows for atmospheric distribution. The primary degradation pathways include soil biodegradation and atmospheric photolysis.

Experimental Protocols

The determination of physicochemical properties for environmental modeling follows standardized guidelines to ensure data quality and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.

Soil Sorption Coefficient (Kₒc) - OECD Guideline 106

The soil organic carbon-water partitioning coefficient (Kₒc) is a critical parameter for predicting the mobility of a substance in soil. A high Kₒc indicates strong binding to soil organic matter and low mobility, whereas a low Kₒc suggests a higher potential for leaching. The Batch Equilibrium Method (OECD 106) is the standard protocol.

Methodology Summary:

-

Preparation: A stock solution of this compound is prepared in a 0.01 M calcium chloride (CaCl₂) solution, which simulates the ionic strength of soil water. A minimum of five different soil types with varying organic carbon content and texture are selected.

-

Preliminary Test: A preliminary study is conducted to determine the optimal soil-to-solution ratio, the time required to reach equilibrium, and to confirm the stability of this compound during the experiment.

-

Adsorption Phase: Known volumes of the this compound solution are added to weighed amounts of each soil type in centrifuge tubes. The samples are agitated (e.g., shaken) in the dark at a constant temperature (e.g., 20°C) until equilibrium is reached.

-

Equilibrium and Analysis: After equilibration, the solid and aqueous phases are separated by centrifugation. The concentration of this compound remaining in the aqueous phase is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil-water distribution coefficient (Kₑ) is calculated for each soil. The Kₒc is then determined by normalizing Kₑ to the fraction of organic carbon in each soil.

Degradation in Soil - OECD Guideline 307 (Aerobic and Anaerobic Transformation)

This guideline is designed to determine the rate of biodegradation of a chemical in soil under both aerobic and anaerobic conditions, providing crucial data on its persistence.

Methodology Summary:

-

Test System: Soil samples are treated with the test substance (often ¹⁴C-labeled for ease of tracking) and incubated in the dark under controlled temperature (e.g., 20°C) and moisture conditions.

-

Aerobic Conditions: For the aerobic test, a continuous flow of carbon dioxide-free, humidified air is passed through the incubation flasks. Evolved ¹⁴CO₂, indicating mineralization of the test substance, is trapped in an alkaline solution for quantification.

-

Anaerobic Conditions: For the anaerobic test, after an initial aerobic phase to reduce the redox potential, the flasks are purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

Sampling and Analysis: At specified time intervals, replicate soil samples are removed and extracted using appropriate solvents. The extracts are analyzed for the parent compound and its transformation products. The formation of non-extractable (bound) residues is also quantified.

-

Data Evaluation: The rate of degradation (DT₅₀ and DT₉₀ values) of the parent substance and the rates of formation and decline of major transformation products are calculated using kinetic modeling.

Other Key Protocols

-

Water Solubility (OECD 105): The flask method (for solubilities > 10⁻² g/L) or the column elution method (for lower solubilities) is used. The substance is equilibrated with water at a constant temperature, and the concentration in the aqueous phase is determined after separation of undissolved material.

-

Vapor Pressure (OECD 104): Several methods are available depending on the expected vapor pressure range, including the dynamic method, static method, and gas saturation method. The pressure is measured at a minimum of two different temperatures to establish the vapor pressure curve.

-

Hydrolysis as a Function of pH (OECD 111): The substance is incubated in sterile aqueous buffer solutions at environmentally relevant pH values (typically 4, 7, and 9) in the dark at a constant temperature. The concentration of the test substance is monitored over time to determine the hydrolysis rate constant and half-life at each pH.

-

Aqueous Photolysis (OECD 316): A solution of the chemical in sterile, buffered water is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Dark controls are run in parallel to differentiate between photochemical and other degradation processes. The decline in concentration is monitored to determine the phototransformation rate and half-life.

References

The Core Mechanism of Action of Metaldehyde in Gastropods: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaldehyde, a cyclic tetramer of acetaldehyde, has been a widely utilized molluscicide for decades. Its efficacy in controlling gastropod pests is attributed to a dual mechanism of action primarily targeting the nervous system and mucus-producing cells. This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its toxic effects on gastropods. It delves into the neurotoxic pathways, the profound impact on mucus production and cellular integrity, and the associated physiological and biochemical alterations. This document synthesizes current knowledge, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex pathways and workflows to serve as a critical resource for researchers in toxicology, neurobiology, and pesticide development.

Introduction

Gastropods, particularly slugs and snails, pose a significant threat to agriculture and horticulture worldwide. This compound-based baits have long been a primary tool for their control.[1] Understanding the precise mechanism of action of this molluscicide is crucial for developing more targeted and environmentally benign alternatives, as well as for assessing its toxicological profile. This compound poisoning in gastropods is characterized by a set of distinct symptoms, including excessive mucus secretion, ataxia, convulsions, and ultimately, death.[2] These symptoms arise from a multi-faceted attack on the animal's physiology, primarily centered on neurotoxicity and the disruption of mucus-producing systems.[3][4] This guide will explore these core mechanisms in detail.

Primary Mechanisms of Action

This compound's toxicity in gastropods is not attributed to a single molecular target but rather to a cascade of events initiated by its interaction with the central nervous system and epithelial mucus-producing cells.

Neurotoxicity

The primary mode of action of this compound is neurotoxic.[5] Upon ingestion or contact, this compound and its metabolite, acetaldehyde, cross the blood-brain barrier and induce significant perturbations in the central nervous system (CNS). The neurotoxic effects are manifested through the alteration of several key neurotransmitter systems.

2.1.1. Disruption of GABAergic Neurotransmission this compound significantly impacts the γ-aminobutyric acid (GABA) system, which is the primary inhibitory neurotransmitter system in the invertebrate CNS. It is proposed that this compound acts as an antagonist or allosteric modulator of GABA receptors, leading to a decrease in GABAergic inhibition. This reduction in inhibitory signaling results in neuronal hyperexcitability, leading to the characteristic muscle tremors and seizures observed in poisoned gastropods.

2.1.2. Alteration of Biogenic Amine Levels this compound poisoning is also associated with a significant decrease in the concentrations of the biogenic amines serotonin (5-hydroxytryptamine) and norepinephrine in the CNS. These neurotransmitters are crucial for regulating a wide range of physiological processes, including feeding, locomotion, and neuronal excitability. A reduction in their levels contributes to the decreased seizure threshold and overall disruption of coordinated neuronal activity.

2.1.3. Increased Monoamine Oxidase (MAO) Activity Concurrent with the decrease in serotonin and norepinephrine is an observed increase in the activity of monoamine oxidase (MAO), the enzyme responsible for the degradation of these neurotransmitters. This elevated MAO activity likely contributes to the depletion of biogenic amines, further exacerbating the neurotoxic effects.

2.1.4. Electrophysiological Manifestations Intracellular recordings from identified neurons in the feeding circuitry of the snail Lymnaea stagnalis have provided direct evidence of this compound's neurotoxic effects. Application of this compound induces bursting activity, paroxysmal depolarizing shifts, a reduction in after-spike hyperpolarization, and significant action potential broadening in motoneurons and interneurons like the cerebral giant cells. This disruption uncouples the rhythmic motor output generated by the central pattern-generating interneurons from the motoneurons, leading to a suppression of feeding behavior.

Disruption of Mucus Production and Cellular Integrity

A hallmark of this compound poisoning in gastropods is the excessive secretion of mucus, which is a critical physiological response to irritation. However, this compound's effect on mucus-producing cells is profound and ultimately destructive.

2.2.1. Irreversible Damage to Mucus Cells this compound causes irreversible damage to the mucus cells (mucocytes) located in the epidermis and the digestive tract. This damage is characterized by ultrastructural changes, including the destruction of the Golgi apparatus and granular endoplasmic reticulum, which are essential for mucus synthesis and secretion.

2.2.2. Biphasic Effect on Mucus Secretion The initial response to this compound exposure is a massive discharge of mucus as the gastropod attempts to form a protective barrier. However, due to the severe damage to the mucocytes, this is followed by a cessation of mucus production. This inability to produce further mucus leaves the gastropod vulnerable to dehydration, as the protective mucus layer cannot be replenished. Death is often a consequence of this rapid and excessive water loss.

2.2.3. Histopathological Changes Histopathological studies on gastropods exposed to this compound reveal significant damage to various tissues. In the digestive gland, there is atrophy of digestive cells and an increase in basophils. The gills show disorganized and necrotic columnar cells, while the foot musculature exhibits loosely arranged muscle fibers. These cellular-level damages contribute to the overall systemic failure leading to death.

Quantitative Data on this compound Toxicity

The toxicity of this compound varies depending on the gastropod species, exposure route (contact or ingestion), and environmental conditions. The following tables summarize key quantitative data from various studies.

| Gastropod Species | Exposure Time | LC50 (mg/L) | Reference |

| Pomacea canaliculata | 24 h | 3.792 | |

| 48 h | 2.195 | ||

| 72 h | 1.833 | ||

| 96 h | 1.706 | ||

| Lymnaea stagnalis (embryos) | 21 days (hatching LOEC) | 116 | |

| 21 days (hatching NOEC) | 36 |

Table 1: Lethal Concentration (LC50) and Effect Concentration Values of this compound for Aquatic Gastropods.

| Gastropod Species | Exposure Time | LD50 (µg/g body weight) | Reference |

| Theba pisana | 24 h | 11.33 | |

| 48 h | 8.53 | ||

| 72 h | 6.87 |

Table 2: Contact Lethal Dose (LD50) of this compound for a Terrestrial Gastropod.

| Enzyme | Gastropod Species | Exposure | Effect | Reference |

| Acetylcholinesterase (AChE) | Theba pisana | ¼ and ½ LD50 (24h & 48h) | Increased activity | |

| Pomacea canaliculata | Sublethal concentrations | Significantly suppressed activity | ||

| Glutathione S-transferase (GST) | Theba pisana | ¼ and ½ LD50 (24h & 48h) | Increased activity | |

| Pomacea canaliculata | Sublethal concentrations | Significantly affected activity | ||

| Aspartate aminotransferase (AST) | Theba pisana | ¼ and ½ LD50 (24h & 48h) | Increased activity | |

| Alanine aminotransferase (ALT) | Theba pisana | ¼ and ½ LD50 (24h & 48h) | Increased activity | |

| Alkaline phosphatase (ALP) | Theba pisana | ¼ and ½ LD50 (24h & 48h) | Increased activity |

Table 3: Effects of this compound on Key Enzyme Activities in Gastropods.

Key Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound in gastropods.

Electrophysiological Recording from Lymnaea stagnalis Neurons

Objective: To record the electrical activity of identified neurons in the CNS of Lymnaea stagnalis to observe the direct effects of this compound on neuronal function.

Methodology:

-

Preparation of Semi-intact Animal:

-

An adult Lymnaea stagnalis is dissected in a saline solution (e.g., containing NaCl, KCl, MgCl₂, CaCl₂, and HEPES buffer at pH 7.9).

-

The central ring ganglia (CNS) are exposed and pinned to the bottom of a recording dish.

-

The outer connective tissue sheath surrounding the ganglia is carefully removed using fine forceps to allow for electrode penetration.

-

-

Intracellular Recording:

-

Sharp glass microelectrodes filled with a conductive solution (e.g., saturated K₂SO₄) are used for intracellular recordings.

-

The microelectrode is advanced into the cell body of an identified neuron (e.g., a cerebral giant cell or a buccal motoneuron) using a micromanipulator.

-

The membrane potential and action potentials are recorded using a suitable amplifier and data acquisition system.

-

-

This compound Application:

-

A stock solution of this compound is prepared and diluted to the desired concentration in the saline solution.

-

The saline bathing the CNS preparation is replaced with the this compound-containing saline.

-

Changes in neuronal activity (e.g., firing rate, action potential shape, resting membrane potential) are continuously monitored and recorded before, during, and after this compound application.

-

Histopathology of Gastropod Tissues

Objective: To examine the cellular structure of various gastropod tissues after exposure to this compound to identify pathological changes.

Methodology:

-

Tissue Collection and Fixation:

-

Gastropods (e.g., Pomacea canaliculata) are exposed to sublethal concentrations of this compound for a defined period (e.g., 24 or 48 hours).

-

Tissues of interest (e.g., digestive gland, gills, foot) are dissected and immediately placed in a fixative solution (e.g., 4% paraformaldehyde).

-

-

Tissue Processing and Embedding:

-

The fixed tissues are dehydrated through a graded series of ethanol concentrations.

-

The dehydrated tissues are cleared using an agent like xylene.

-

The cleared tissues are infiltrated with and embedded in paraffin wax.

-

-

Sectioning and Staining:

-

The paraffin-embedded tissue blocks are sectioned into thin slices (e.g., 4-6 µm) using a microtome.

-

The sections are mounted on glass slides.

-

The paraffin is removed, and the sections are rehydrated.

-

The sections are stained with a standard histological stain, such as Harris hematoxylin and eosin (H&E), to visualize cellular structures.

-

-

Microscopic Examination:

-

The stained sections are examined under a light microscope to identify any histopathological changes, such as cell atrophy, necrosis, or infiltration of inflammatory cells, by comparing treated and control tissues.

-

Biochemical Assays for Enzyme Activity

Objective: To quantify the activity of specific enzymes in gastropod tissues following this compound exposure to assess its impact on metabolic and detoxification pathways.

4.3.1. Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

-

Tissue Homogenization:

-

Digestive gland or other soft tissues are dissected from control and this compound-exposed snails.

-

The tissue is homogenized in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5).

-

The homogenate is centrifuged, and the supernatant is collected for the assay.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate.

-

The reaction mixture contains the tissue supernatant, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine.

-

AChE in the sample hydrolyzes acetylthiocholine to thiocholine.

-

Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

-

The rate of color formation is measured spectrophotometrically at 412 nm, which is proportional to the AChE activity.

-

4.3.2. Glutathione S-transferase (GST) Activity Assay

-

Tissue Homogenization:

-

Similar to the AChE assay, the digestive gland is homogenized in a buffer (e.g., PBS, pH 6.5) and the supernatant is collected.

-

-

Assay Procedure:

-

The reaction mixture contains the tissue supernatant, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB) as the substrate.

-

GST catalyzes the conjugation of GSH to CDNB.

-

The formation of the resulting conjugate is monitored by measuring the increase in absorbance at 340 nm. The rate of this increase is proportional to the GST activity.

-

Visualizing the Mechanisms

The following diagrams, created using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: Neurotoxic signaling pathway of this compound in gastropods.

Caption: General experimental workflow for studying this compound toxicity.

Conclusion

The mechanism of action of this compound in gastropods is a complex interplay of neurotoxic events and direct cellular damage to mucus-producing tissues. The disruption of inhibitory GABAergic neurotransmission, coupled with the depletion of key biogenic amines, leads to uncontrolled neuronal firing and the characteristic symptoms of poisoning. Simultaneously, the irreversible damage to mucocytes results in a catastrophic loss of the protective mucus layer, leading to severe dehydration. This dual-pronged attack ensures the high efficacy of this compound as a molluscicide. The detailed understanding of these mechanisms, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for future research aimed at developing novel, more specific, and sustainable methods for gastropod pest management. Further investigation into the precise molecular interactions of this compound with its target receptors will be instrumental in this endeavor.

References

A Technical Guide to the Historical Development of Metaldehyde as a Molluscicide

Introduction

Metaldehyde is an organic compound that has been a cornerstone in the control of slugs and snails in agricultural and horticultural settings for decades.[1] Chemically, it is a cyclic tetramer of acetaldehyde, existing as a white crystalline solid.[2][3] Initially developed as a solid fuel, its potent molluscicidal properties were discovered in the 1930s, leading to its widespread adoption as a targeted and effective solution for protecting crops from gastropod pests.[1][2] This guide provides an in-depth technical overview of the historical development, mechanism of action, efficacy, and experimental evaluation of this compound as a molluscicide, tailored for researchers, scientists, and drug development professionals.

Historical Development and Key Milestones

The journey of this compound from a simple solid fuel to a widely used agricultural pesticide is marked by key scientific observations and subsequent commercial development.

-

1835: this compound was first discovered by the German chemist Justus von Liebig.

-

Early 1900s: The compound was commercialized and sold in tablet form as a solid fuel for camping stoves and lamps, often under the trade name "META".

-

1930s: The molluscicidal properties of this compound were discovered. One account suggests an accidental discovery by French farmers who observed dead snails and slugs around discarded fuel tablets. A more formal discovery was noted in South Africa, where it was also being sold as fuel tablets.

-

1937: The first systematic scientific report on this compound's efficacy as a slug control agent was published by Gimingham and Newton, marking its official entry into agricultural research.

-

Post-1937: Following the scientific validation of its effectiveness, the first commercial molluscicide formulations containing this compound appeared on the market, offered to farmers and growers.

-

1960s: this compound became one of the most effective and widely used molluscicides, particularly in Europe.

-

2008: Due to concerns about the detection of this compound in drinking water sources from agricultural runoff, the this compound Stewardship Group (MSG) was established in the UK. This group, comprising water companies and pesticide manufacturers, was formed to promote responsible use and minimize environmental impact.

-

Late 2010s - Early 2020s: Heightened environmental concerns led to regulatory challenges, including a temporary ban on the outdoor use of this compound pellets in the UK, which was later overturned and then reinstated with a final phase-out date. This period highlighted the ongoing tension between agricultural efficacy and environmental protection.

Chemical Properties and Synthesis

This compound is the cyclic tetramer of acetaldehyde, with the chemical formula (C₂H₄O)₄ or C₈H₁₆O₄. It is a white crystalline solid that is flammable and largely insoluble in water.

Synthesis

The synthesis of this compound involves the polymerization of acetaldehyde under controlled conditions. The process generally includes:

-

Reaction Setup: Acetaldehyde is treated with acid catalysts, such as hydrogen bromide, at low temperatures (typically below 0°C).

-

Polymerization: The reaction yields both the solid tetramer (this compound) and the liquid trimer (paraldehyde). The yield of this compound is often moderate, as the formation of paraldehyde is also significant.

-

Separation: The solid, insoluble this compound is separated from the liquid paraldehyde by filtration.

-

Reversibility: The polymerization is reversible. When heated to approximately 80°C, this compound depolymerizes, reverting to acetaldehyde.

Mechanism of Action

This compound is effective against mollusks either through direct contact or ingestion. While the precise biochemical mechanism is not fully elucidated, its primary mode of action centers on the destruction of mucus-producing cells.

-

Mucus Cell Destruction: Upon exposure, this compound causes irreversible damage to the mucus cells (mucocytes) in the slug's skin and digestive tract. It disrupts the Golgi apparatus and endoplasmic reticulum, organelles responsible for mucus production.

-

Excessive Mucus Secretion: The initial irritation from the chemical triggers a massive secretion of mucus.

-

Dehydration and Death: The destruction of the mucocytes prevents the production of new mucus. This, combined with the initial over-secretion, leads to rapid dehydration and ultimately, the death of the mollusk.

-

Neurotoxic Effects: There is evidence to suggest that this compound also has neurotoxic effects. Its degradation product, acetaldehyde, may act as a releasing factor for neurotransmitters like serotonin and noradrenaline. Studies have also shown that this compound exposure can inhibit the activity of key enzymes such as acetylcholinesterase (AChE), which is crucial for nerve impulse transmission. The reduction in neurotransmitters like gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in gastropods, could also contribute to the toxic effects.

Proposed Signaling Pathway Diagram

Caption: Proposed mechanism of action for this compound in mollusks.

Quantitative Data on Efficacy and Toxicity

The effectiveness of this compound is typically measured by its median lethal concentration (LC₅₀) or lethal dose (LD₅₀). Its impact on non-target organisms is also a critical area of study.

Table 1: Efficacy of this compound Against Target Mollusks

| Species | Exposure Time | LC₅₀ (mg/L) | Confidence Interval (95%) | Reference |

| Pomacea canaliculata | 24 h | 3.792 | - | |

| Pomacea canaliculata | 48 h | 2.195 | - | |

| Pomacea canaliculata | 72 h | 1.833 | - | |

| Pomacea canaliculata | 96 h | 1.706 | - |

Table 2: Acute Toxicity of this compound to Non-Target Organisms

| Species | Common Name | Exposure Time | LC₅₀ (mg/L) | Reference |

| Oncorhynchus mykiss | Rainbow Trout | 96 h | 75 | |

| Lepomis macrochirus | Bluegill Sunfish | 96 h | 10 | |

| Anabas testudineus | Climbing Perch | 96 h | 232 | |

| Rhinella arenarum (tadpoles) | Common Toad | 48 h | 229.7 | |

| Daphnia magna | Water Flea | 48 h (EC₅₀) | 90 |

Experimental Protocols

Standardized protocols are essential for evaluating the efficacy and environmental impact of molluscicides. The World Health Organization (WHO) provides guidelines for both laboratory and field testing.

Protocol 1: Laboratory Acute Toxicity Test (adapted from)

This protocol determines the median lethal concentration (LC₅₀) of this compound on a target snail species.

-

Acclimatization: Snails (e.g., Pomacea canaliculata) are acclimatized in laboratory conditions for at least one week, fed a standard diet.

-

Test Solutions: A stock solution of this compound is prepared by dissolving it in a suitable solvent (e.g., DMSO) and then serially diluted with dechlorinated water to obtain a range of test concentrations (e.g., 1.29, 2.00, 3.12, 4.87, and 7.59 mg/L). A control group with only dechlorinated water and a solvent control are also prepared.

-

Exposure: Healthy, adult snails of similar size are placed in glass aquaria containing the test solutions. A typical setup uses 10-15 snails per replicate, with three replicates per concentration. Aquaria are covered to prevent escape.

-

Observation: Mortality is recorded at 24, 48, 72, and 96 hours. Snails are considered dead if they do not respond to a probe and remain immobile.

-

Data Analysis: The LC₅₀ values and their 95% confidence intervals for each time point are calculated using probit analysis.

Protocol 2: Field Efficacy Trial

Field trials assess the performance of a molluscicide formulation under real-world conditions.

-

Site Selection: Choose a suitable site with a known history of slug or snail infestation (e.g., a commercial crop field). Mark out multiple plots of a standardized size (e.g., 10m x 10m), including untreated control plots.

-

Pre-Treatment Assessment: Estimate the baseline slug population in each plot. This can be done using traps (e.g., tiles or mats left overnight) and counting the number of slugs found.

-

Application: Apply the this compound pellets at the manufacturer's recommended rate to the treatment plots. This is typically done using a calibrated granule applicator to ensure even distribution.

-

Post-Treatment Assessment: Monitor the slug population at set intervals (e.g., 3, 7, 14, and 21 days after treatment) using the same trapping method as the pre-treatment assessment. Record the number of dead slugs found on the surface.

-

Crop Damage Assessment: Assess the level of slug damage to the crop in both treated and control plots. This can be done by counting the number of damaged plants or rating the severity of damage on a standardized scale.

-

Data Analysis: Compare the slug mortality, population reduction, and crop damage levels between the treated and control plots using appropriate statistical tests (e.g., ANOVA).

Experimental Workflow Diagram

References

An In-depth Technical Guide on the Environmental Fate of Metaldehyde

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the environmental fate of metaldehyde, a widely used molluscicide. The document details its degradation pathways, persistence in various environmental compartments, and the analytical methodologies used for its detection. Quantitative data are summarized in tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Physicochemical Properties of this compound

This compound (r-2,c-4,c-6,c-8-tetramethyl-1,3,5,7-tetroxocane) is a cyclic tetramer of acetaldehyde.[1][2] Its chemical and physical properties are crucial for understanding its environmental behavior. It is a white, crystalline solid with a relatively high water solubility and low soil adsorption coefficient, which contributes to its mobility in the environment.[1][3][4]

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₆O₄ | |

| Molecular Weight | 176.2 g/mol | |

| CAS Number | 108-62-3 | |

| Water Solubility | 188 - 260 mg/L (at 20-30°C) | |

| Adsorption Coefficient (Koc) | 240 | |

| Log Koc | 0.18 - 0.37 | |

| Log Kow (Octanol-Water Partition Coefficient) | 0.12 | |

| Vapor Pressure | Negligible at room temperature |

Environmental Fate and Transport

This compound's high mobility and variable persistence present significant environmental challenges, particularly concerning water resource contamination.

In soil, this compound primarily degrades through microbial action into acetaldehyde, which is then further mineralized to carbon dioxide and water. Its persistence, measured by its half-life (DT50), is highly variable and depends on environmental conditions such as soil type, moisture, temperature, and microbial activity. Due to its low affinity for soil organic matter, it is weakly sorbed and prone to leaching.

| Soil DT50 (Half-life) | Conditions | Reference(s) |

| 3.6 - 4150 days | Varied, with persistence increasing significantly in high soil moisture | |

| 3.17 - 223 days | Dependent on environmental conditions | |

| 222 days | Anaerobic laboratory conditions | |

| 5.3 - 9.9 days | Average German agricultural soils (aerobic) | |

| 0.75 - 2.4 days | Various field studies |

This compound enters aquatic environments primarily through surface runoff and drainage from treated agricultural fields, especially following heavy rainfall. Once in water, its degradation slows, leading to greater persistence compared to soil environments. This persistence, combined with its high mobility, frequently leads to concentrations in surface and drinking water exceeding the EU's regulatory limit of 0.1 µg/L for a single pesticide. Conventional water treatment processes, such as granular activated carbon (GAC), are often ineffective at removing it.

| Aquatic DT50 (Half-life) | Conditions | Reference(s) |

| 12 days | Water sediment under moderate temperatures | |

| 0.27 days | Rice paddy water |

The movement of this compound from application to various environmental compartments is a critical aspect of its fate. The following diagram illustrates these pathways.

References

Metaldehyde Degradation in Soil and Water: A Technical Guide

An In-depth Examination of Environmental Fate and Transformation Pathways

Metaldehyde, a cyclic tetramer of acetaldehyde, has been extensively used as a molluscicide in agriculture and horticulture.[1][2][3][4] Its application, however, has led to concerns regarding its environmental persistence and potential contamination of soil and water resources.[5] This technical guide provides a comprehensive overview of the degradation pathways of this compound in both terrestrial and aquatic environments, intended for researchers, scientists, and professionals in drug development and environmental science.

Core Degradation Pathways

This compound degradation proceeds through both biotic and abiotic mechanisms, with microbial breakdown being the most significant route for its removal from the environment. The principal degradation product across all pathways is acetaldehyde, which is subsequently mineralized to carbon dioxide and water.

Biotic Degradation

Microbial activity is the primary driver of this compound degradation in soil. A variety of soil microorganisms have been shown to utilize this compound as a sole carbon and energy source.

-

Aerobic Degradation: In the presence of oxygen, this compound is biodegraded by soil microbes into acetaldehyde. This is followed by oxidation to acetic acid and ultimately mineralization to carbon dioxide (CO₂) and water (H₂O). Studies have identified specific bacterial strains, such as Acinetobacter and Variovorax, capable of effectively degrading this compound.

-

Anaerobic Degradation: Under anaerobic conditions, the degradation of this compound is significantly slower.

Abiotic Degradation

While less significant than biotic processes, abiotic factors also contribute to the breakdown of this compound.

-

Hydrolysis: this compound can undergo hydrolysis to its monomer, acetaldehyde. This process is influenced by pH and temperature. The persistence of this compound in water suggests that hydrolysis is a relatively slow process under typical environmental conditions.

-

Photolysis: Photodegradation, or breakdown by light, of this compound in water is generally considered to be a minor degradation pathway. However, advanced oxidation processes (AOPs) involving UV light in combination with catalysts like titanium dioxide (TiO₂) or hydrogen peroxide (H₂O₂) have been shown to effectively degrade this compound in water treatment scenarios.

The following diagram illustrates the primary degradation pathways of this compound.

Quantitative Data on this compound Degradation

The rate of this compound degradation is highly dependent on environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Half-life of this compound in Soil and Water

| Environment | Condition | Half-life (DT50) | Reference(s) |

| Soil | Aerobic | 3.17 - 223 days | |

| Soil | Aerobic, German agricultural soils | 5.3 - 9.9 days | |

| Soil | Anaerobic | Longer than aerobic conditions | |

| Water Sediment | Moderate temperature | ~12 days | |

| Rice Paddy Water | Field study | 0.27 days | |

| Atmospheric | Vapor-phase reaction with hydroxyl radicals | ~13 hours |

Table 2: Factors Influencing this compound Degradation

| Factor | Effect on Degradation Rate | Notes | Reference(s) |

| Microbial Population | Increased microbial activity significantly increases degradation. | Pre-exposure to this compound can enhance the degradation capacity of soil microbial communities. | |

| Oxygen | Aerobic conditions favor rapid degradation. | Degradation is much slower under anaerobic conditions. | |

| Soil Type | Lighter textured soils may have higher mineralization capacity. | Soil organic matter and pH show weak correlations with degradation. | |

| Temperature | Higher temperatures generally increase the rate of microbial activity and hydrolysis. | - | |

| pH | Influences hydrolysis rates. | - | |

| Presence of Organic Matter | Can reduce the efficacy of photodegradation in water by competing for catalysts. | - |

Experimental Protocols

This section outlines generalized methodologies for key experiments cited in the study of this compound degradation.

Microbial Degradation in Soil

Objective: To assess the biodegradation of this compound in soil by indigenous microbial populations.

Methodology:

-

Soil Collection and Preparation: Collect soil samples from the desired location. Sieve the soil to remove large debris and homogenize.

-

Experimental Setup:

-

Prepare microcosms using flasks or jars containing a known amount of soil.

-

Spike the soil with a known concentration of this compound (often ¹⁴C-labeled for mineralization studies).

-

Adjust soil moisture to a specific water holding capacity.

-

Include sterile control microcosms (e.g., autoclaved or gamma-irradiated soil) to differentiate between biotic and abiotic degradation.

-

-

Incubation: Incubate the microcosms in the dark at a constant temperature. For aerobic studies, ensure adequate air exchange. For anaerobic studies, purge the headspace with an inert gas like nitrogen.

-

Sampling and Analysis:

-

At specified time intervals, collect soil subsamples for analysis.

-

For mineralization studies, trap evolved ¹⁴CO₂ in an alkaline solution and quantify using liquid scintillation counting.

-

For dissipation studies, extract this compound and its metabolites from the soil using an appropriate solvent (e.g., dichloromethane).

-

Analyze the extracts using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

The following diagram illustrates a typical experimental workflow for a soil degradation study.

Hydrolysis in Water

Objective: To determine the rate of this compound hydrolysis at different pH values.

Methodology:

-

Buffer Preparation: Prepare sterile aqueous buffer solutions at a range of pH values (e.g., pH 4, 7, and 9).

-

Experimental Setup:

-

In sterile, sealed vials, add a known concentration of this compound to each buffer solution.

-

Protect the vials from light to prevent photolysis.

-

-

Incubation: Incubate the vials at a constant temperature.

-

Sampling and Analysis:

-

At predetermined time intervals, sacrifice a set of vials for each pH.

-

Analyze the concentration of this compound remaining in the solution using an appropriate analytical method (e.g., HPLC).

-

-

Data Analysis: Determine the hydrolysis rate constant and half-life for each pH condition.

Analytical Methods for this compound and Acetaldehyde

Accurate quantification of this compound and its primary metabolite, acetaldehyde, is crucial for degradation studies.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: For soil, solvent extraction is typically required. For water, solid-phase extraction (SPE) can be used to concentrate the analytes.

-

Derivatization: For the analysis of acetaldehyde, derivatization to a less volatile compound, such as acetaldehyde 2,4-dinitrophenylhydrazone, may be necessary.

-

Instrumentation: A GC system coupled with a mass spectrometer is used for separation and detection. The use of a specific detector, such as a nitrogen-phosphorus detector (NPD), can enhance sensitivity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

-

Sample Preparation: Similar to GC-MS, extraction and concentration steps are often necessary.

-

Instrumentation: HPLC or UPLC systems coupled with UV or mass spectrometry detectors are commonly used. UPLC-MS/MS offers high sensitivity and selectivity for the analysis of this compound in complex matrices.

Conclusion

The degradation of this compound in the environment is a complex process dominated by microbial activity in the soil. While abiotic processes such as hydrolysis and photolysis contribute to its breakdown in water, they are generally less significant under natural conditions. The primary degradation product is acetaldehyde, which is further mineralized. The rate of degradation is highly variable and influenced by a multitude of environmental factors. Understanding these degradation pathways and the factors that influence them is critical for assessing the environmental risk associated with this compound use and for developing effective remediation strategies.

References

- 1. Isolation and characterization of this compound-degrading bacteria from domestic soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and characterization of this compound‐degrading bacteria from domestic soils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. akjournals.com [akjournals.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Review of the molluscicide this compound in the environment - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C7EW00039A [pubs.rsc.org]

The Degradation Profile of Metaldehyde: A Technical Guide to its Environmental Half-life

For Researchers, Scientists, and Drug Development Professionals

Metaldehyde, a widely used molluscicide for the control of slugs and snails in agriculture and horticulture, has come under increasing scrutiny due to its potential for environmental contamination, particularly of water sources. Understanding its persistence and degradation kinetics under various environmental conditions is paramount for assessing its environmental risk and developing strategies for its effective management. This technical guide provides an in-depth analysis of the half-life of this compound in different environmental compartments, detailing the influencing factors, degradation pathways, and the experimental protocols used for its assessment.

Executive Summary

This compound's environmental persistence, quantified by its half-life (DT50), is highly variable and dictated by a combination of biotic and abiotic factors. In soil, its half-life can range from a few days to several months, with microbial activity being the primary driver of its degradation. In aquatic environments, this compound is generally more persistent. Temperature, pH, and soil moisture all play crucial roles in modulating its degradation rate. This guide summarizes the available quantitative data, outlines the methodologies for its determination, and provides visual representations of the key processes involved.

This compound Degradation and Half-life Data

The degradation of this compound primarily occurs through microbial breakdown, leading to the formation of its primary metabolite, acetaldehyde, which is then further mineralized to carbon dioxide (CO2) and water[1][2]. Abiotic degradation processes such as hydrolysis and photolysis are generally considered to be less significant under typical environmental conditions[1].

Half-life in Soil

The half-life of this compound in soil is highly variable, with reported values ranging from 3.17 to 223 days[3][4]. This wide range is attributed to the diverse microbial populations and varying environmental conditions found in different soils.

Table 1: Half-life of this compound in Soil under Various Conditions

| Soil Type | Condition | Temperature (°C) | Soil Moisture | Half-life (days) | Reference |

| German agricultural soils | Aerobic | Moderate | Not specified | 5.3 - 9.9 | |

| Sandy loam | Aerobic | 20 | 60% MWHC | 46.5 | |

| Clay loam | Aerobic | 20 | 60% MWHC | 116 | |

| Arable clay loam | Aerobic | 20 | 100% MWHC | >1000 | |

| Arable clay loam | Aerobic | 12 | 60% MWHC | ~100 | |

| Pakchoi field soil | Field study | Not specified | Not specified | 2.3 - 2.4 | |

| Cabbage field soil | Field study | Not specified | Not specified | 0.75 - 1.02 | |

| Rice paddy soil | Field study | Not specified | Not specified | < 22 | |

| Sandy loam | Anaerobic | 20 | Not specified | 222 |

*MWHC: Maximum Water Holding Capacity

Half-life in Water

In aquatic environments, this compound is generally more persistent than in soil. The primary degradation pathway is still microbial, although hydrolysis can play a role depending on the pH.

Table 2: Half-life of this compound in Water under Various Conditions

| Water Type | Condition | Temperature (°C) | pH | Half-life (days) | Reference |

| Surface water with sediment | Aerobic | Moderate | Not specified | ~12 | |

| Rice paddy water | Field study | Not specified | Not specified | 0.27 | |

| Aqueous solution | Stable | 25 | 5 - 9 | Stable | |

| Aqueous solution | Photocatalysis (UV/H2O2) | Not specified | Not specified | Efficient degradation | |

| Aqueous solution | Photocatalysis (UV/TiO2) | Not specified | Not specified | Efficient degradation |

Factors Influencing this compound Degradation

Several key environmental factors significantly influence the rate at which this compound degrades:

-

Microbial Activity: The presence and activity of specific microorganisms are the most critical factors in this compound degradation. Bacteria such as Acinetobacter and Variovorax have been identified as being capable of utilizing this compound as a sole carbon and energy source. The abundance and diversity of these microbial communities in soil and water directly impact the degradation rate.

-

Temperature: As with most biological processes, the degradation of this compound is temperature-dependent. Lower temperatures generally lead to a slower degradation rate and a longer half-life. Depolymerization of this compound to acetaldehyde begins to occur rapidly at temperatures above 80°C.

-

Soil Moisture: Soil moisture content has a significant effect on microbial activity and thus on this compound degradation. Very high soil moisture content (e.g., 100% of maximum water holding capacity) can lead to significantly longer half-lives, potentially due to the creation of anaerobic conditions that are less favorable for the primary degrading microorganisms.

-

pH: this compound is reported to be stable to hydrolysis in the environmentally relevant pH range of 5 to 9. However, under more extreme pH conditions or in the presence of specific catalysts, hydrolysis to acetaldehyde can occur. Some studies suggest that photocatalytic degradation is more efficient at a pH greater than 7.0, with optimal removal in one study observed at a pH of 10.4.

Experimental Protocols

The determination of the environmental half-life of pesticides like this compound is typically conducted following standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

Soil Degradation Study (Following OECD 307 Principles)

This laboratory-based study aims to determine the rate and route of degradation of a substance in soil under controlled aerobic and anaerobic conditions.

Methodology:

-

Soil Selection and Preparation: Representative soil samples are collected, sieved, and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Test Substance Application: The test substance, often radiolabelled (e.g., with ¹⁴C) to facilitate tracking of its fate, is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level. For aerobic studies, a continuous flow of air is passed through the incubation vessels to maintain aerobic conditions and to trap any evolved ¹⁴CO₂. For anaerobic studies, the soil is typically flooded and purged with an inert gas to create an oxygen-free environment.

-

Sampling and Analysis: At predetermined time intervals, replicate soil samples are taken and extracted using appropriate solvents. The extracts are then analyzed to determine the concentration of the parent compound and its degradation products.

-

Data Analysis: The decline in the concentration of the parent compound over time is used to calculate the half-life (DT50), typically assuming first-order kinetics. A mass balance is also established to account for the distribution of the radiolabel in the parent compound, metabolites, bound residues, and mineralized products (¹⁴CO₂).

Water-Sediment Study (Following OECD 309 Principles)

This simulation test is designed to evaluate the aerobic mineralization of a substance in surface water.

Methodology:

-

System Setup: The test system consists of natural surface water, with or without a small amount of sediment, in flasks.

-

Test Substance Application: The radiolabelled test substance is added to the water at low, environmentally relevant concentrations.

-

Incubation: The flasks are incubated in the dark at a controlled temperature (e.g., 20°C) with agitation to ensure aerobic conditions. A flow-through system is used to trap any evolved ¹⁴CO₂.

-

Sampling and Analysis: Water samples are collected at various time points and analyzed for the parent compound and transformation products.

-

Data Analysis: The degradation rate and half-life are determined from the decline in the concentration of the test substance over time. Mineralization is quantified by measuring the trapped ¹⁴CO₂.

Analytical Methods for this compound Quantification

Accurate quantification of this compound residues is crucial for half-life determination. The most common analytical techniques employed are:

-